Talinolol

説明

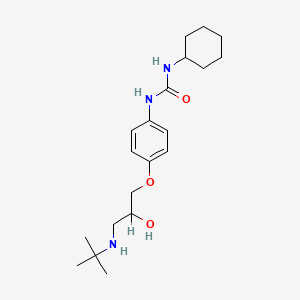

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWWQICDIZSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046426 | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57460-41-0 | |

| Record name | Talinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57460-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057460410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57460-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TALINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82268BKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Talinolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Pharmacology of Talinolol

Beta-Adrenergic Receptor System Interactions

The primary mechanism of action of talinolol involves its interaction with the beta-adrenergic receptor system, a critical component of the sympathetic nervous system responsible for regulating cardiac function.

Selective Beta-1 Adrenergic Receptor Antagonism

This compound is classified as a selective beta-1 (β1) adrenergic receptor antagonist. These receptors are predominantly located in the heart and kidneys. By selectively blocking these receptors, this compound inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine. This antagonism at β1-adrenoceptors in cardiac tissue is the cornerstone of its pharmacological effects, leading to a reduction in heart rate and myocardial contractility.

Ligand Binding Kinetics and Receptor Affinity

Studies have confirmed that this compound binds to beta-adrenoceptors with a moderate affinity. The binding of a ligand to its receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). The ratio of these constants determines the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor; a smaller Kd value signifies a higher binding affinity. While specific kinetic parameters for this compound are not extensively detailed in the available literature, its clinical efficacy is dependent on its ability to occupy β1-adrenergic receptors and prevent agonist binding. The stereochemistry of this compound also plays a role in its disposition, with the S(-) and R(+) enantiomers exhibiting different pharmacokinetic profiles.

| Property | Description |

|---|---|

| Receptor Selectivity | Selective Beta-1 Adrenergic Receptor Antagonist |

| Receptor Affinity | Moderate |

| Stereoselectivity | The S(-) and R(+) enantiomers have different pharmacokinetic profiles. |

Modulation of Catecholamine-Mediated Responses

The sympathetic nervous system modulates cardiac function through the release of catecholamines, which bind to adrenergic receptors. By competitively blocking the β1-adrenergic receptors in the heart, this compound effectively attenuates the physiological responses to catecholamines. This leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (reduced force of myocardial contraction). At rest and during exercise, this modulation results in a decreased cardiac workload and oxygen demand.

Intrinsic Sympathomimetic Activity (ISA) Investigations

Intrinsic sympathomimetic activity (ISA) refers to the capacity of some beta-blockers to exert partial agonist activity at the beta-adrenergic receptor, leading to a low level of receptor stimulation. This property can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA. While some sources have suggested that this compound may possess ISA, definitive and extensive research specifically characterizing this property for this compound is not prominently available. Beta-blockers with established ISA include pindolol and acebutolol. The clinical significance of ISA is that it may be beneficial in patients with baseline bradycardia.

Interaction Profile with Beta-2 Adrenergic Receptors in Peripheral Tissues

This compound's selectivity for β1-adrenergic receptors means it has a lower affinity for beta-2 (β2) adrenergic receptors, which are predominantly found in the smooth muscles of the bronchi and peripheral blood vessels. This selectivity is a key characteristic of second-generation beta-blockers. At lower therapeutic doses, this compound's interaction with β2-receptors is minimal, which can be advantageous as it is less likely to cause bronchoconstriction in patients with respiratory conditions or significant peripheral vasoconstriction. However, this selectivity can be dose-dependent, with higher concentrations of this compound potentially leading to some degree of β2-receptor antagonism.

Downstream Cellular Signaling Pathways

The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular events that ultimately mediate its pharmacological effects.

Beta-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This activation of the Gs protein leads to the stimulation of the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

As a β1-adrenergic antagonist, this compound blocks the initial step in this cascade. By preventing the activation of the β1-receptor, this compound inhibits the Gs protein-mediated stimulation of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cAMP and subsequently reduced PKA activity. The downstream consequences are a decrease in calcium influx and a reduction in the force and rate of cardiac contraction. This mechanism underlies the therapeutic effects of this compound in conditions characterized by excessive sympathetic stimulation of the heart.

| Signaling Component | Effect of this compound |

|---|---|

| Beta-1 Adrenergic Receptor | Antagonism/Blockade |

| Gs Protein | Inhibition of activation |

| Adenylyl Cyclase | Inhibition of activity |

| Cyclic Adenosine Monophosphate (cAMP) | Decreased intracellular concentration |

| Protein Kinase A (PKA) | Decreased activity |

| Intracellular Calcium Levels | Reduced influx |

Negative Chronotropic Effects and Mechanisms

This compound exerts a negative chronotropic effect, which manifests as a decrease in heart rate patsnap.compatsnap.com. This action is a direct consequence of its selective antagonism of beta-1 adrenergic receptors within the sinoatrial (SA) node, the heart's primary pacemaker drugcentral.orgcvphysiology.com.

The mechanism involves the inhibition of the effects of catecholamines, such as adrenaline and noradrenaline, on the SA node patsnap.compatsnap.com. Under normal physiological conditions, sympathetic stimulation and the binding of these catecholamines to beta-1 receptors increase the rate of spontaneous diastolic depolarization (Phase 4) of pacemaker cells cvphysiology.com. This is achieved by modulating ionic currents, including an increase in the "funny" current (If) and slow inward calcium currents cvphysiology.comcvphysiology.com. By blocking these receptors, this compound impedes the automaticity of the sinus node, effectively reducing the slope of Phase 4 depolarization drugcentral.orgcvphysiology.com. This action delays the time it takes for the pacemaker cells to reach the threshold for firing an action potential, resulting in a slower heart rate.

Negative Inotropic Effects and Mechanisms

A key pharmacological action of this compound is its negative inotropic effect, characterized by a reduction in the force of myocardial contraction patsnap.compatsnap.com. This effect is also mediated by the blockade of beta-1 adrenergic receptors, which are densely expressed on the surface of cardiac muscle cells (cardiomyocytes) patsnap.com.

Sympathetic stimulation, through the release of adrenaline and noradrenaline, typically enhances myocardial contractility truman.edu. This process involves beta-1 receptor activation leading to a cascade of intracellular events that increase the influx of calcium ions (Ca++) into the cardiomyocyte and enhance the release of Ca++ from the sarcoplasmic reticulum wikipedia.org. The increased availability of intracellular Ca++ facilitates more extensive binding between actin and myosin filaments, resulting in a more forceful contraction wikipedia.org. This compound, by preventing the binding of catecholamines to beta-1 receptors, attenuates this signaling pathway patsnap.com. The consequence is a decrease in intracellular calcium availability during systole, which leads to a reduction in the force of contraction of the heart muscle patsnap.com. This reduction in myocardial contractility lowers the heart's workload and oxygen consumption patsnap.com.

Negative Dromotropic Effects and Atrioventricular Nodal Conduction

This compound exhibits a negative dromotropic effect, which refers to a slowing of electrical conduction through the atrioventricular (AV) node drugcentral.orgpatsnap.com. The AV node is a critical structure that coordinates the transmission of electrical impulses from the atria to the ventricles.

The mechanism underlying this effect is, again, the antagonism of beta-1 adrenergic receptors located within the AV node patsnap.com. Sympathetic stimulation normally enhances AV nodal conduction, increasing the speed at which electrical signals pass to the ventricles. This compound counters this effect by blocking catecholamine action, thereby delaying the conduction of stimuli in the AV node and reducing the sino-atrial conduction time drugcentral.org. This property is crucial for its antiarrhythmic effects, particularly in conditions characterized by rapid atrial rates.

Table 1: Adrenergic Receptor-Mediated Pharmacological Effects of this compound

| Pharmacological Effect | Definition | Primary Site of Action | Molecular Mechanism |

|---|---|---|---|

| Negative Chronotropy | Decrease in heart rate | Sinoatrial (SA) Node | Antagonism of beta-1 adrenergic receptors, impeding sinus node automaticity and slowing spontaneous diastolic depolarization drugcentral.orgpatsnap.com. |

| Negative Inotropy | Decrease in myocardial contractility | Cardiac Myocytes | Blockade of beta-1 adrenergic receptors, reducing intracellular calcium availability and the force of contraction patsnap.compatsnap.com. |

| Negative Dromotropy | Decrease in conduction velocity | Atrioventricular (AV) Node | Antagonism of beta-1 adrenergic receptors, delaying the conduction of electrical impulses from the atria to the ventricles drugcentral.orgpatsnap.com. |

Non-Adrenergic Receptor Pharmacological Activities

In addition to its well-established role as a beta-1 adrenergic receptor antagonist, research suggests that this compound may possess other pharmacological activities that are not directly related to adrenergic receptor blockade.

Antioxidant Effects and Mechanisms of Action

Some studies have indicated that certain beta-blockers may exhibit antioxidant properties frontiersin.orgresearchgate.netnih.gov. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of cardiovascular diseases nih.gov. A primary mechanism of oxidative damage is lipid peroxidation, a chain reaction where free radicals attack lipids, leading to cellular damage nih.govmdpi.com.

While the direct molecular mechanism for this compound is not fully elucidated, some beta-blockers are thought to exert antioxidant effects by scavenging free radicals and reducing lipid peroxidation researchgate.netnih.gov. For instance, carvedilol has been shown to have potent antioxidant activity medscape.com. It has been reported that some beta-blockers may reduce lipid peroxidation and oxidative stress, thereby protecting against mitochondrial damage researchgate.net. This capacity to mitigate oxidative damage may represent an additional beneficial cardiovascular effect researchgate.net.

Myocardial Cytoprotective Properties

This compound is recognized for its cardioprotective activity drugcentral.org. This cytoprotective effect is particularly relevant in the context of myocardial ischemia and infarction. Beta-blockers display favorable effects during an acute myocardial infarction by reducing the size of the damaged area (infarct size) and protecting the heart from excessive sympathetic stimulation nih.gov.

The primary mechanism for this protection is the reduction of myocardial oxygen demand. By decreasing heart rate (negative chronotropy), blood pressure, and myocardial contractility (negative inotropy), this compound lessens the workload on the heart patsnap.compatsnap.com. This reduction in oxygen demand is critical in ischemic conditions, where oxygen supply is already compromised, thus helping to preserve myocardial tissue patsnap.com. By shielding the heart from the potentially damaging effects of high catecholamine levels present during an acute cardiac event, this compound contributes to the preservation of myocardial cell integrity and function nih.gov. This protection is a key component of its beneficial role in managing ischemic heart disease patsnap.com.

Table 2: Non-Adrenergic Receptor Pharmacological Activities of this compound

| Pharmacological Activity | Observed Effect | Potential Mechanism of Action |

|---|---|---|

| Antioxidant Effects | Reduction in markers of oxidative stress, such as lipid peroxides. | May involve scavenging of reactive oxygen species and inhibition of lipid peroxidation, similar to other beta-blockers researchgate.netnih.gov. |

| Myocardial Cytoprotection | Reduction of myocardial infarct size and protection in ischemic conditions nih.gov. | Primarily mediated by reducing myocardial oxygen demand through decreased heart rate and contractility; also involves protecting the heart from excessive sympathetic stimulation patsnap.comnih.gov. |

Pharmacokinetics and Biotransformation of Talinolol

Mechanisms of Gastrointestinal Absorption and Bioavailability

Role of P-glycoprotein (P-gp/MDR1/ABCB1) in Intestinal Efflux

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) and encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter widely expressed in various tissues, including the intestinal epithelium. biorxiv.orgbiorxiv.org P-gp functions as an efflux pump, actively transporting a fraction of absorbed talinolol from within the enterocytes back into the intestinal lumen. biorxiv.orgbiorxiv.org This efflux activity reduces the net amount of this compound absorbed into the systemic circulation. biorxiv.orgbiorxiv.org The degree of P-gp activity directly influences this compound absorption; higher P-gp activity leads to lower absorption and consequently lower systemic exposure (AUC). biorxiv.org This interaction makes this compound a valuable probe drug for studying intestinal P-gp function. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net Studies have shown that inhibition of P-gp, for instance by co-administration with inhibitors like cyclosporine or R-verapamil, can lead to increased this compound bioavailability. ingentaconnect.comnih.gov

Organic Anion Transporting Polypeptide 2B1 (OATP2B1) Mediated Uptake

Intestinal absorption of this compound also involves uptake transporters. The organic anion transporting polypeptide 2B1 (OATP2B1) located on the apical membrane of enterocytes facilitates the import of this compound from the intestinal lumen into the cells. biorxiv.orgbiorxiv.orglivermetabolism.comlivermetabolism.com This uptake is a crucial step in the absorption process, counteracting the efflux activity of P-gp. biorxiv.orgbiorxiv.org In vitro studies have indicated that this compound is a substrate for OATP2B1, exhibiting concentration-dependent and saturable transport kinetics. researchgate.net The interplay between OATP2B1-mediated uptake and P-gp-mediated efflux is a primary determinant of the amount of this compound that enters the systemic circulation. biorxiv.orgbiorxiv.org

Factors Contributing to Incomplete Oral Absorption

This compound exhibits incomplete oral absorption, resulting in an absolute oral bioavailability typically ranging from 55% to 75%. biorxiv.orgbiorxiv.orgtu-dresden.deresearchgate.net This reduced bioavailability is primarily attributed to incomplete intestinal absorption rather than significant first-pass metabolism. biorxiv.orgtu-dresden.deresearchgate.netglobalresearchonline.net The active efflux of this compound back into the intestinal lumen by P-gp is a major contributor to this incomplete absorption. biorxiv.orgglobalresearchonline.net Additionally, active intestinal secretion of this compound from the blood into the intestinal lumen, mediated by P-gp, also reduces net absorption. researchgate.netnih.gov The interplay between uptake transporters like OATP2B1 and efflux transporters like P-gp, coupled with their segment-specific distribution, contributes to the variability and incompleteness of oral absorption. biorxiv.orgbiorxiv.org

Here is a summary of factors influencing this compound's oral absorption:

| Factor | Mechanism | Impact on Absorption |

| P-glycoprotein (P-gp) | Efflux transporter pumping this compound back into the intestinal lumen. biorxiv.orgbiorxiv.org | Decreases absorption biorxiv.org |

| OATP2B1 | Uptake transporter facilitating this compound entry into enterocytes. biorxiv.orgbiorxiv.orglivermetabolism.com | Increases absorption biorxiv.orgbiorxiv.org |

| Segment-Specific Transporter Distribution | Varying expression/activity of P-gp and OATP2B1 along the intestine. biorxiv.orgnih.govlivermetabolism.com | Influences regional absorption dynamics biorxiv.orgnih.govlivermetabolism.com |

| Intestinal Secretion (P-gp mediated) | Active transport of this compound from blood into the intestinal lumen. researchgate.netnih.gov | Decreases net absorption researchgate.netnih.gov |

Systemic Distribution Kinetics

Following absorption, this compound is distributed throughout the body. patsnap.com Its distribution kinetics are influenced by factors such as plasma protein binding and tissue uptake.

Plasma Protein Binding Characteristics and Significance

This compound exhibits low plasma protein binding, typically around 25%. biorxiv.orgingentaconnect.comingentaconnect.com Some sources indicate plasma protein binding between 50-70%. uni-greifswald.de Low plasma protein binding is a characteristic that influences the fraction of the drug available to distribute into tissues and interact with its target receptors. nih.gov The relatively low binding suggests that a larger proportion of the drug in the systemic circulation is unbound and therefore potentially available for distribution and elimination processes. nih.gov This low plasma protein binding is considered one of the pharmacological properties that make this compound an ideal test substance for studying P-gp. biorxiv.orgbiorxiv.org The apparent volume of distribution for this compound has been reported to be around 3.3 ± 0.5 L/kg in healthy volunteers. tu-dresden.de

Tissue Distribution Dynamics and Apparent Volume of Distribution

Following absorption, this compound is distributed throughout the body, reaching target tissues such as the heart. patsnap.com The distribution of a drug is influenced by factors including blood perfusion, tissue binding (related to lipid content), regional pH, and cell membrane permeability. msdmanuals.com Distribution equilibrium is achieved more rapidly in highly vascularized areas unless membrane diffusion is the limiting factor. msdmanuals.com

The apparent volume of distribution (Vd) is a theoretical parameter that relates the total amount of drug in the body to its concentration in plasma. msdmanuals.comcertara.com It does not represent a true physiological volume but rather reflects the extent to which a drug is distributed into tissues compared to remaining in the systemic circulation. msdmanuals.comcertara.com A high Vd suggests extensive tissue binding, resulting in a low plasma concentration for a given dose, while drugs primarily confined to the circulation have a low Vd. msdmanuals.comcertara.com

Studies have investigated the apparent volume of distribution for this compound. For instance, the apparent volume of distribution (Vd) can be calculated as Clearance (Cl) divided by the elimination rate constant (kel). biorxiv.org Research involving co-administration with other substances, such as barnidipine (B1667753), has shown changes in the volume of distribution of this compound, although these changes may not always reach statistical significance due to data variability. ingentaconnect.com

Data Table Placeholder: A table here would typically present reported apparent volume of distribution values for this compound from various studies, potentially including different administration routes (e.g., oral, intravenous) and subject populations (e.g., healthy volunteers, specific patient groups). This table would include the study conditions and the calculated Vd values, along with associated variability measures (e.g., standard deviation, standard error of the mean) and units (e.g., L, L/kg).

Distribution Clearance (CLD) Analysis and Determinants

Distribution clearance (CLD) is a parameter used to evaluate the kinetics of drug distribution throughout the body. researchgate.net It is considered a model-independent parameter that can provide physiological insight into the distribution processes. researchgate.net CLD is related to the rate at which a drug moves between the central compartment (e.g., plasma) and peripheral tissues.

Significant changes in CLD have been observed for various drugs, including this compound, under certain conditions such as drug-drug interactions, transporter polymorphisms, and disease states. researchgate.net For example, alterations in cardiac output can influence the CLD of drugs. researchgate.net

Determinants of distribution clearance include factors affecting tissue perfusion and the activity of drug transporters. This compound's distribution is significantly influenced by transporters like P-glycoprotein (P-gp), which is involved in efflux. biorxiv.orgpatsnap.comnih.gov The interplay between uptake transporters, such as organic anion transporting polypeptide 2B1 (OATP2B1) and OATP1B1, and efflux transporters like P-gp affects the amount of this compound absorbed and its subsequent distribution. biorxiv.org Genetic variants and drug-drug interactions can impact the activity of these transporters, thereby influencing this compound's distribution dynamics and potentially its CLD. biorxiv.org

Metabolic Pathways and Metabolite Profiling

This compound is not extensively metabolized, with a significant portion of the administered dose being excreted unchanged. patsnap.com However, it does undergo some biotransformation, primarily through Phase I and Phase II metabolic pathways. nih.govlongdom.org

Assessment of Metabolic Clearance and Interspecies Differences

Studies have investigated the metabolic profiles of this compound in different species, including humans, dogs, rats, and mice, to understand potential interspecies differences in its biotransformation. nih.gov These studies utilize techniques like high-performance liquid chromatography-thermospray tandem mass spectrometry (HPLC-TSP-MS/MS) to identify and characterize metabolites in biological samples such as urine. nih.gov Interspecies differences in drug clearance, including metabolic clearance, are important considerations when extrapolating preclinical findings to humans. nih.govresearchgate.net

Data Table Placeholder: A table could be included here summarizing metabolic clearance values or the relative abundance of metabolites observed in different species, highlighting any notable interspecies variations.

Identification and Characterization of Hydroxylated Metabolites

A major metabolic pathway for this compound in various species, including humans, dogs, rats, and mice, involves the hydroxylation of the cyclohexyl ring moiety. nih.gov Specifically, the formation of 4-trans hydroxythis compound has been identified as a major metabolic pathway in human liver microsomes. nih.gov

Techniques such as HPLC coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are employed to identify and characterize these hydroxylated metabolites. nih.govnih.gov Comparison of retention times and mass spectral profiles with reference compounds is crucial for structural elucidation. nih.govnih.gov Less than 1% of an administered dose has been found in urine as hydroxylated this compound in some studies. nih.gov

Quantitative Analysis of Phase II Metabolites (e.g., O-glucuronides)

In addition to Phase I metabolism (like hydroxylation), this compound can also undergo Phase II metabolic reactions, which typically involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. longdom.orgmdpi.com Glucuronidation is a common Phase II pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, resulting in the formation of glucuronide conjugates. longdom.orgmdpi.com

An O-glucuronide of this compound has been identified as a Phase II metabolite, for instance, in dog urine. nih.gov Quantitative analysis of these Phase II metabolites is performed using sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govhelsinki.fi These methods allow for the detection and quantification of conjugated metabolites in biological matrices like urine, bile, and plasma. nih.govhelsinki.fi

Data Table Placeholder: A table could present quantitative data on the amounts or percentages of identified Phase II metabolites, such as the O-glucuronide, found in biological samples across different species or study conditions.

Minimal Involvement of Cytochrome P450 Enzymes (e.g., CYP3A4)

While some drugs are extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, this compound is not extensively metabolized by these enzymes. patsnap.comnih.gov CYP3A4 is a major enzyme involved in the metabolism of a large proportion of clinically used drugs, primarily located in the liver and intestine. nih.govwikipedia.org

Elimination and Excretion Mechanisms

This compound is characterized by limited metabolism, with less than 1% of an administered dose being transformed into hydroxylated metabolites. uni-greifswald.delivermetabolism.comnih.gov Consequently, the primary routes of elimination for this compound are the excretion of the unchanged drug. patsnap.com Studies indicate that this compound is eliminated from the body after oral administration through both urinary and fecal pathways. livermetabolism.combiorxiv.org

Renal Excretion of Unchanged this compound

Renal excretion plays a significant role in the elimination of unchanged this compound. Approximately 55% of the bioavailable this compound is eliminated unaltered in the urine in healthy individuals. researchgate.netnih.gov The renal clearance of this compound has been reported to be around 150–190 ml/min in healthy subjects, which is higher than the typical glomerular filtration rate (approximately 120 ml/min). uni-greifswald.de This suggests that active tubular secretion contributes to the renal elimination of this compound. uni-greifswald.de The renal elimination of this compound shows a strong correlation with creatinine (B1669602) clearance, and this fraction is reduced in patients with impaired renal function. researchgate.netnih.gov

| Elimination Pathway | Percentage of Bioavailable Dose Excreted (Healthy Subjects) |

| Renal Excretion | ~55% researchgate.netnih.gov |

| Fecal Excretion | ~40% livermetabolism.combiorxiv.org |

| Biliary Excretion | ~10% (of administered dose) livermetabolism.combiorxiv.org |

| Metabolism (Minor) | <1% uni-greifswald.delivermetabolism.comnih.gov |

Note: Fecal excretion includes both unabsorbed this compound and this compound undergoing enterohepatic circulation. livermetabolism.com

Fecal Excretion Pathways and Contribution

Fecal excretion accounts for a notable portion of this compound elimination, contributing approximately 40% after oral administration. livermetabolism.combiorxiv.org This fecal excretion comprises both the fraction of the orally administered dose that is not absorbed from the gastrointestinal tract and the portion of this compound that is actively secreted into the intestinal lumen, including that from biliary excretion and potentially direct intestinal secretion. livermetabolism.comacs.org

Biliary Excretion and Enterohepatic Recirculation Dynamics

This compound undergoes biliary excretion, contributing to its elimination. researchgate.net Approximately 10% of an administered dose of this compound passes through enterohepatic circulation from the liver, via the bile, back into the intestinal lumen. livermetabolism.combiorxiv.org This process involves the transport of this compound from the blood into hepatocytes, its excretion into bile, and subsequent transport into the intestine. biorxiv.org While enterohepatic circulation is considered an important route, it represents a minor pathway in terms of the total excreted amount. livermetabolism.com

Evidence suggests that this compound undergoes enterohepatic circulation, as indicated by the presence of this compound in bile and concentration-time curves in bile paralleling serum profiles in some patients. researchgate.net The bile-to-serum concentration ratio has been observed to be high, ranging from 24 to 98. researchgate.net

Hepatic uptake transporters play a role in the transport of this compound from the blood into hepatocytes, a necessary step before biliary excretion. OATP1B1 (Organic Anion Transporting Polypeptide 1B1) is involved in the active uptake of this compound from plasma into hepatocytes. livermetabolism.combiorxiv.org In addition to OATP1B1, OATP1B3 and NTCP (Na+-taurocholate co-transporting polypeptide) also appear to be involved in the vectorial transport of this compound in hepatocytes. uni-greifswald.deuni-greifswald.de

Once inside hepatocytes, efflux transporters mediate the transport of this compound into the bile. P-glycoprotein (P-gp), also known as MDR1 (Multidrug Resistance protein 1), is localized on the bile canalicular membrane of hepatocytes and is responsible for the efflux of this compound from the liver into the bile. livermetabolism.comingentaconnect.comnih.gov This transport contributes to the enterohepatic circulation of this compound. MRP3 (Multidrug Resistance-Associated Protein 3) is also involved in the transport of this compound. uni-greifswald.deuni-greifswald.de

Enteroenteric Recirculation Mechanisms and Significance

Enteroenteric recirculation refers to the process where a drug is secreted into the intestinal lumen and then reabsorbed further down the intestine. While enterohepatic recirculation involves the liver and bile, enteroenteric recirculation is confined to the intestine. Efflux transporters expressed on the apical membrane of intestinal epithelial cells, such as P-gp and MRP2, can facilitate the intestinal excretion of substrate drugs like this compound from the blood into the intestinal lumen, preventing reabsorption. acs.orgacs.org This intestinal secretion contributes to the fecal excretion of this compound. nih.gov The concept of enteroenteric recirculation and its significance for this compound are linked to the interplay of uptake and efflux transporters along the intestinal tract, influencing net absorption and excretion. uni-greifswald.deacs.orgbiorxiv.org Studies have provided evidence for intestinal secretion as an additional clearance pathway for this compound. nih.govnih.govbiorxiv.org

Influence of Elimination Rate Constant on Half-Life

The elimination rate constant (kel or λz) is a fundamental pharmacokinetic parameter that describes the rate at which a drug is removed from the systemic circulation. d-nb.infoescholarship.org It is inversely proportional to the half-life (t1/2), the time it takes for the plasma concentration of a drug to reduce by half. The relationship between these two parameters is typically expressed by the formula:

t1/2 = ln(2) / kel d-nb.infoescholarship.org

This equation signifies that a higher elimination rate constant corresponds to a shorter half-life, and a lower elimination rate constant results in a longer half-life. escholarship.org

For this compound, the elimination half-life has been reported to be around 10.6 to 11.9 hours in healthy volunteers after intravenous and oral administration, respectively, and approximately 12 hours in healthy volunteers in other studies. researchgate.netscite.ai This relatively long half-life supports once-daily administration in clinical settings.

Studies investigating the impact of reduced OATP2B1 activity, particularly in the context of increasing severity of cirrhosis, have also shown a direct influence on this compound's elimination rate constant and half-life. biorxiv.org As OATP2B1 activity decreases with increasing cirrhosis severity, the elimination rate constant (kel) of this compound decreases, while its half-life (thalf) increases. biorxiv.org Under healthy conditions, the effect of OATP2B1 activity on kel and thalf is minimal. biorxiv.org

The terminal elimination rate constant (λz) is often used to calculate the terminal half-life (t1/2) in pharmacokinetic studies, particularly when extrapolating the area under the concentration-time curve to infinity. d-nb.info

The relationship between elimination rate constant and half-life for this compound underscores the importance of elimination pathways, particularly renal excretion and transporter activity, in determining the duration of its presence in the body. Changes in these factors, whether due to physiological conditions like renal impairment or interactions affecting transporter function, directly impact the elimination rate constant and, consequently, the half-life of this compound.

Below is a table summarizing some pharmacokinetic parameters of this compound, illustrating the relationship between elimination and half-life in different conditions.

| Parameter | Healthy Volunteers (Oral) | Patients with Renal Failure (Oral) | Influence of Reduced OATP2B1 (Cirrhosis) |

| Elimination Half-life (t1/2) | ~10.6 - 12 hours researchgate.netscite.ai | Increased researchgate.net | Increases biorxiv.org |

| Elimination Rate Constant (kel) | - | Decreased (Implied by increased t1/2) researchgate.net | Decreases biorxiv.org |

| Renal Elimination (% unchanged) | ~55-60% biorxiv.orgresearchgate.net | Reduced to ~25% researchgate.net | - |

Drug Drug and Drug Gene Interaction Research

Transporter-Mediated Drug-Drug Interactions

Impact of P-glycoprotein Inhibitors on Talinolol Pharmacokinetics

Inhibition of P-gp can lead to increased intestinal absorption and consequently higher plasma concentrations of P-gp substrates like this compound. researchgate.net

Erythromycin (B1671065)

Erythromycin, a macrolide antibiotic, is known to inhibit P-gp activity. biorxiv.orgbiorxiv.org Studies in healthy volunteers have shown that co-administration of a single oral dose of erythromycin significantly increased the oral bioavailability of this compound. nih.govresearchgate.netdrugbank.com

| Co-administered Substance | This compound Pharmacokinetic Parameter | Change Compared to this compound Alone | Statistical Significance |

| Erythromycin (single dose) | AUC(0-24) | Significantly increased | p < 0.05 nih.govdrugbank.com |

| Erythromycin (single dose) | Cmax | Significantly increased | p < 0.05 nih.govdrugbank.com |

| Erythromycin (single dose) | tmax | Significantly reduced | nih.govdrugbank.com |

| Erythromycin (single dose) | CLR | Unchanged | nih.govdrugbank.com |

| Erythromycin (single dose) | t1/2 | Small but statistically significant decrease | nih.govdrugbank.com |

The observed increase in this compound bioavailability is attributed to increased intestinal net absorption resulting from P-gp inhibition by erythromycin. nih.govdrugbank.com

Verapamil (B1683045)

Verapamil, a calcium channel blocker, is also an inhibitor of P-gp. ingentaconnect.comresearchgate.netnih.gov While an increase in this compound bioavailability would be expected with verapamil co-administration due to P-gp inhibition, studies have shown unexpected results. nih.govuni-greifswald.de In healthy subjects, concomitant oral administration of this compound and R-verapamil resulted in a significantly reduced AUC of this compound, with no change in half-life or renal clearance. uni-greifswald.de This suggests that the interaction is not solely due to P-gp inhibition and may involve the inhibition of intestinal uptake transporters for this compound by verapamil, which could overshadow the effect on P-gp. uni-greifswald.de

In rat studies, both intravenous and oral verapamil appeared to affect this compound concentration-time profiles, with relevant observations including decreased apparent oral clearance and decreased tmax at high verapamil doses. nih.gov

Barnidipine (B1667753)

Barnidipine, a long-acting calcium channel blocker, has been identified as a potent inhibitor of P-gp in vitro. ingentaconnect.comnih.gov Studies investigating the effect of barnidipine on this compound pharmacokinetics in rats have shown increased bioavailability and maximum plasma concentrations of this compound when co-administered with barnidipine. ingentaconnect.comnih.govyok.gov.trresearchgate.net

| Co-administered Substance | Barnidipine Dose | This compound Pharmacokinetic Parameter | Change Compared to this compound Alone (Rat Study) | Statistical Significance |

| Barnidipine (single dose) | Low (1 mg/kg) | Cmax | 10% increase | p=0.79 ingentaconnect.com |

| Barnidipine (single dose) | Low (1 mg/kg) | AUC0-6h | 33% increase | p=0.41 ingentaconnect.com |

| Barnidipine (single dose) | High (10 mg/kg) | Cmax | 110% increase | p<0.05 ingentaconnect.com |

| Barnidipine (single dose) | High (10 mg/kg) | AUC0-6h | 46% increase | p<0.05 ingentaconnect.com |

| Barnidipine (repeated dose, 1 mg/kg/day for 4 days) | Low (1 mg/kg) | Cmax | 131% increase | p<0.05 ingentaconnect.comnih.gov |

| Barnidipine (repeated dose, 1 mg/kg/day for 4 days) | Low (1 mg/kg) | AUC0-6h | 130% increase | p<0.05 ingentaconnect.comnih.gov |

The increased this compound bioavailability observed with barnidipine co-administration is likely due to P-gp inhibition. ingentaconnect.com The higher increase in AUC after repeated doses of barnidipine may be explained by downregulation of P-gp. ingentaconnect.comnih.govresearchgate.net

Surfactants (e.g., D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS))

Surfactants used in pharmaceutical formulations can modulate drug absorption, including by inhibiting intestinal P-gp. nih.gov D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) is a surfactant that has shown P-gp inhibitory effects in vitro. nih.govnih.gov An in vivo study in healthy volunteers using an intraduodenal perfusion technique demonstrated that low concentrations of TPGS significantly increased the bioavailability of this compound. nih.gov

| Co-administered Substance | Surfactant Concentration | This compound Pharmacokinetic Parameter | Change Compared to this compound Alone (Intraduodenal Perfusion Study) |

| TPGS | 0.04% | AUC 0-infinity | 39% increase (90% CI, 1.10-1.75) nih.gov |

| TPGS | 0.04% | Cmax | 100% increase (90% CI, 1.39-2.88) nih.gov |

| Poloxamer 188 | 0.8% | AUC 0-infinity | No significant alteration nih.gov |

| Poloxamer 188 | 0.8% | Cmax | No significant alteration nih.gov |

Effects of P-glycoprotein Inducers on this compound Pharmacokinetics

P-glycoprotein inducers can increase the expression and/or activity of P-gp, potentially leading to decreased absorption and lower plasma concentrations of P-gp substrates like this compound. researchgate.net Clinical evidence for the applicability of this compound as a probe drug for intestinal P-gp includes interaction studies with P-gp inducers such as rifampicin (B610482) and Saint John's wort, which have been shown to reduce this compound bioavailability. uni-greifswald.denih.gov

Repeated ingestion of Ginkgo biloba extract, which has been reported to inhibit P-gp in vitro, also significantly influenced this compound disposition in humans, increasing Cmax and AUC. nih.gov This suggests potential effects on P-gp and/or other drug transporters. nih.gov

Rifampicin-Mediated P-gp Induction

Rifampicin, a known inducer of P-glycoprotein (P-gp), has been shown to significantly impact the pharmacokinetics of this compound. Studies have demonstrated that rifampicin treatment leads to increased expression of duodenal P-gp, resulting in enhanced intestinal secretion of this compound. nih.govd-nb.info This induction of P-gp activity by rifampicin causes a reduction in the systemic exposure of this compound. nih.govd-nb.info For instance, during rifampicin treatment, the area under the curve (AUC) of both intravenous and oral this compound was observed to be significantly lower. nih.gov This highlights a type of drug-drug interaction that primarily affects compounds undergoing significant transporter-mediated efflux in the gut wall. nih.gov

| Treatment Group | This compound AUC (Intravenous) | This compound AUC (Oral) | Change in Duodenal P-gp Expression |

|---|---|---|---|

| Control | 100% | 100% | Baseline |

| Rifampicin Treatment | Reduced by 21% (P < 0.05) | Reduced by 35% (P < 0.05) | Increased by 4.2-fold (Western blot) nih.gov |

Organic Anion Transporting Polypeptide (OATP) Inhibitor Interactions

Organic Anion Transporting Polypeptides (OATPs) play a crucial role in the uptake of various drugs, including this compound, into cells. biorxiv.orgbiorxiv.orgresearchgate.net Inhibition of OATP transporters can therefore influence this compound's absorption and disposition. While this compound is a substrate for several OATP isoforms, including OATP2B1 and OATP1B1, interactions with OATP inhibitors can be complex and may depend on the specific inhibitor and OATP subtype involved. biorxiv.orgbiorxiv.orgresearchgate.netuni-greifswald.de For example, certain compounds that inhibit OATP activity have been investigated for their effects on this compound pharmacokinetics.

Complex Interactions with Drugs Affecting Multiple Transporters (e.g., Atorvastatin)

Some drugs can interact with multiple transporters, leading to complex effects on the pharmacokinetics of co-administered medications like this compound. Atorvastatin (B1662188), an HMG-CoA reductase inhibitor, is known to be a substrate and inhibitor of several transporters, including OATP2B1 and P-gp. ingentaconnect.comnih.gov Studies investigating the interaction between atorvastatin and this compound have shown variable results, potentially due to the intricate interplay between the inhibition of uptake transporters (OATPs) and efflux transporters (P-gp). ingentaconnect.comnih.gov In some instances, co-administration of atorvastatin has led to elevated maximum plasma levels of this compound, although these changes were not always statistically significant. ingentaconnect.comnih.gov This underscores the challenge in predicting the net effect of drugs that modulate multiple transporter pathways.

| Co-administered Drug | This compound Plasma Levels (2h) | Statistical Significance | Notes |

|---|---|---|---|

| Atorvastatin (Low Dose) | Elevated by 44.4% | Not statistically significant | ingentaconnect.comnih.gov |

| Atorvastatin (Medium Dose) | Elevated by 13.3% | Not statistically significant | ingentaconnect.comnih.gov |

| Atorvastatin (High Dose) | Elevated by 60.0% | Not statistically significant | ingentaconnect.comnih.gov |

Influence of Grapefruit Juice on this compound Bioavailability

Grapefruit juice is well-known for its potential to interact with drug transporters, particularly OATPs and P-gp, through its flavonoid constituents like naringin (B1676962). nih.govresearchgate.netresearchgate.netnaturalmedicinejournal.commdpi.com The interaction between grapefruit juice and this compound is notable because, contrary to expectations based on P-gp inhibition which would typically increase bioavailability, grapefruit juice ingestion has been shown to significantly reduce this compound bioavailability in humans. nih.govresearchgate.netresearchgate.netnih.gov This unexpected finding is attributed to the preferential inhibition of intestinal uptake transporters, such as OATP1A2 and OATP2B1, by grapefruit juice constituents, which appears to overshadow the inhibitory effect on P-gp-mediated efflux. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Single or repeated ingestion of grapefruit juice has been observed to decrease this compound AUC, peak serum concentration (Cmax), and urinary excretion. nih.gov

| Co-administered Substance | This compound AUC | This compound Cmax | This compound Urinary Excretion |

|---|---|---|---|

| Water | 100% | 100% | 100% |

| Single Glass of Grapefruit Juice | Reduced to 56% (P < 0.001) nih.gov | Reduced to 57% (P < 0.001) nih.gov | Reduced to 56% (P < 0.001) nih.gov |

| Repeated Grapefruit Juice Ingestion | 44% to 65% reduction (P < 0.01) nih.gov |

Pharmacogenomic Influences on this compound Disposition

Genetic Polymorphisms of P-glycoprotein (ABCB1 gene variants)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key efflux transporter influencing this compound's intestinal absorption. biorxiv.orgbiorxiv.orgresearchgate.net Several single nucleotide polymorphisms (SNPs) in the ABCB1 gene, including 1236C>T, 2677G>T/A, and particularly 3435C>T, have been studied for their association with altered P-gp activity and subsequent effects on this compound pharmacokinetics. biorxiv.orgmedigraphic.com Studies have suggested that certain ABCB1 genotypes may correlate with changes in this compound exposure. For instance, an increased number of T alleles in the 3435C>T polymorphism has been associated with a decrease in this compound AUC, which aligns with the understanding of increased P-gp activity in individuals with these variants. biorxiv.org

| ABCB1 Genotype (3435C>T) | Proposed P-gp Activity Change | Correlation with this compound AUC |

|---|---|---|

| CC | Baseline | |

| CT | Increased by 20% biorxiv.org | Decrease biorxiv.org |

| TT | Increased by 40% biorxiv.org | Decrease biorxiv.org |

Role of MRP3 Genetic Polymorphisms in Pharmacokinetics

Research indicates that the multidrug resistance-associated protein 3 (MRP3) plays a role in the pharmacokinetics of this compound. In vitro studies suggest that this compound can be transported by MRP3. uni-greifswald.de Pharmacogenomic analysis has provided in vivo evidence supporting the influence of MRP3 genetic variants on this compound absorption. uni-greifswald.deuni-greifswald.de

Specifically, studies have shown that individuals carrying the loss-of-function variant MRP3 211C>T exhibit significantly decreased this compound absorption, as indicated by lower AUC and Cmax values. uni-greifswald.de This finding supports the hypothesis that MRP3 is involved in the basolateral efflux of this compound from enterocytes into the bloodstream. uni-greifswald.deuni-greifswald.de Reduced function of MRP3 due to this genetic polymorphism is associated with diminished vectorial transport of this compound across the intestinal epithelium, resulting in lower systemic exposure. uni-greifswald.deuni-greifswald.de

Heritability Studies of this compound Pharmacokinetic Parameters

Heritability studies have been conducted to assess the extent to which genetic factors contribute to the variability observed in this compound pharmacokinetics in a population. A pharmacogenetic twin study investigated this compound pharmacokinetics in monozygotic and dizygotic twin pairs to determine the heritability of parameters like oral clearance. nih.govresearchgate.netnih.gov

The study revealed a considerable inter-individual variation in this compound clearance, with approximately a ninefold difference observed in healthy volunteers. nih.govresearchgate.netnih.gov However, the correlation of clearances between siblings was not significantly different between monozygotic and dizygotic pairs. nih.govresearchgate.netnih.gov Structural equation modeling attributed a larger proportion of the variation in oral clearance to common environmental effects (53.5%) compared to unique environmental effects (46.5%). nih.govresearchgate.netnih.gov

While the twin study indicated low to moderate heritability for this compound pharmacokinetic variation, an alternative analysis based on within- and between-subject variance in a repeated measurement approach estimated the genetic component (rGC) for total oral clearance to be 0.38 (95% CI 0.35–0.41) and for AUC to be 0.53 (95% CI 0.50–0.57). nih.gov These results suggest that while environmental factors appear to be the primary determinants of this compound pharmacokinetic variability, there may still be a notable genetic influence on certain parameters like clearance and AUC. nih.govresearchgate.netnih.gov

Here is a summary of the heritability findings:

| Pharmacokinetic Parameter | Heritability (Structural Equation Modeling) | Genetic Component (Repeated Measurement) |

| Oral Clearance | 0% (attributed to environmental factors) nih.govresearchgate.netnih.gov | 0.38 (95% CI 0.35–0.41) nih.gov |

| AUC | Not specified by SEM nih.govresearchgate.netnih.gov | 0.53 (95% CI 0.50–0.57) nih.gov |

| Cmax | Not specified by SEM nih.govresearchgate.netnih.gov | No relevant genetic influences nih.gov |

| tmax | Not specified by SEM nih.govresearchgate.netnih.gov | No relevant genetic influences nih.gov |

Talinolol As a Pharmacological Probe and Research Tool

Utilization as a P-glycoprotein Probe Substrate

Talinolol is widely recognized and used as a probe substrate for intestinal P-gp biorxiv.orgbiorxiv.orgfrontiersin.org. P-gp, also known as MDR1 or ABCB1, is an efflux transporter highly expressed in various tissues with excretory functions, including the intestine, liver, and kidney, playing a crucial role in limiting the absorption and promoting the excretion of many compounds ingentaconnect.comfrontiersin.orgnih.gov. The transport of this compound is significantly affected by P-gp activity, making it an effective tool for assessing the functional status of this transporter ingentaconnect.comingentaconnect.com.

Application in In Vitro Transporter Studies (e.g., Caco-2 Cells)

In vitro models, such as Caco-2 cell monolayers, are frequently employed to study intestinal permeability and the involvement of efflux transporters like P-gp. Caco-2 cells form polarized monolayers resembling the intestinal epithelium and express functional P-gp on their apical membrane nih.govevotec.comfrontiersin.org. Studies using Caco-2 cells have demonstrated a higher transport of this compound from the basolateral to the apical side compared to the apical to basolateral direction, indicating P-gp-mediated efflux nih.govevotec.com. Incubation with P-gp inhibitors has been shown to reduce this secretory transport nih.gov. These studies consolidate the theory that P-gp is expressed and functionally active in Caco-2 cells, making them a suitable model for P-gp-mediated secretion studies using this compound as a probe nih.gov. However, the variability in P-gp expression in Caco-2 cells depending on culture conditions requires careful control for quantitative studies nih.gov.

Use in In Vivo Intestinal Perfusion Techniques

In vivo intestinal perfusion techniques in animals, such as rats, have been utilized to investigate the intestinal permeability and transport of P-gp substrates like this compound ingentaconnect.comscilit.com. These techniques allow for the evaluation of drug transport across specific segments of the intestine. Studies using in situ intestinal perfusion in rats have shown that the effective intestinal permeability of this compound is influenced by P-gp activity ingentaconnect.comscilit.com. For instance, P-gp modulators have been shown to significantly affect this compound transport in these models scilit.com. Clinical studies using intestinal steady-state perfusion methods in humans have also provided evidence for the active intestinal secretion of this compound, further supporting its use as a probe for intestinal P-gp in vivo uni-greifswald.de.

Assessment of Transporter Expression and Functional Activity

This compound's pharmacokinetics are sensitive to changes in P-gp expression and functional activity ingentaconnect.comingentaconnect.com. By measuring the systemic exposure of this compound, researchers can indirectly assess the activity of P-gp. For example, co-administration of P-gp inhibitors has been shown to increase the oral bioavailability and plasma concentrations of this compound due to reduced efflux in the intestine uni-greifswald.deingentaconnect.com. Conversely, P-gp inducers can decrease this compound bioavailability by increasing P-gp expression and efflux activity uni-greifswald.deresearchgate.netresearchgate.netnih.gov. Studies have also investigated the impact of genetic polymorphisms in transporter genes, such as ABCC2, on this compound disposition, associating certain variants with altered oral bioavailability nih.gov. Furthermore, this compound has been used to study the influence of factors like circadian rhythm and feeding status on P-gp activity and the resulting changes in drug pharmacokinetics scilit.combezmialem.edu.trresearchgate.net.

Table 1: Effect of P-gp Modulation on this compound Pharmacokinetics

| Modulator | Type of Modulation | Effect on this compound Exposure (e.g., AUC) | Reference |

| Barnidipine (B1667753) | Inhibition | Increased AUC and Cmax ingentaconnect.com | ingentaconnect.com |

| Erythromycin (B1671065) | Inhibition | Increased AUC uni-greifswald.denih.gov | uni-greifswald.denih.gov |

| Rifampicin (B610482) | Induction | Decreased AUC and F uni-greifswald.deresearchgate.netresearchgate.netnih.gov | uni-greifswald.deresearchgate.netresearchgate.netnih.gov |

| Saint John's wort | Induction | Reduced bioavailability uni-greifswald.de | uni-greifswald.de |

| Grapefruit juice | Inhibition (OATPs) | Decreased AUC and Cmax uni-greifswald.denih.gov | uni-greifswald.denih.gov |

| Zosuquidar | Inhibition | Increased plasma and liver AUC (in mice) bezmialem.edu.tr | bezmialem.edu.tr |

Note: Effects can vary depending on dose, study design, and species.

Contributions to Mechanistic Understanding of Drug Transport and Disposition

Research utilizing this compound has significantly contributed to the mechanistic understanding of drug transport and disposition, particularly the interplay between uptake and efflux transporters in the intestine biorxiv.orgbiorxiv.org. Studies have highlighted that this compound's intestinal absorption is a result of the balance between uptake by OATP2B1 and efflux by P-gp biorxiv.orgbiorxiv.org. The site-specific distribution of these transporters along the intestine also influences this compound absorption, with higher P-gp expression in lower intestinal segments potentially leading to decreased absorption in those regions biorxiv.orgnih.gov. Furthermore, this compound has been used to investigate how factors like drug-drug interactions, genetic polymorphisms, and physiological conditions (e.g., hepatic and renal impairment, circadian rhythms) affect the activity of these transporters and consequently alter drug pharmacokinetics biorxiv.orgbiorxiv.orgscilit.comnih.govbezmialem.edu.trresearchgate.netresearchgate.net. This provides valuable insights into the complex processes governing oral drug absorption and systemic exposure.

Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models

This compound's well-characterized transport properties and pharmacokinetics make it an excellent candidate for the development and validation of physiologically based pharmacokinetic (PBPK) models biorxiv.orgbiorxiv.orgresearchgate.net. PBPK models are powerful computational tools that simulate drug absorption, distribution, metabolism, and excretion (ADME) based on physiological and drug-specific parameters nih.govfrontiersin.orgallucent.com.

Model Architecture and Parameterization

PBPK models for this compound typically incorporate a whole-body model representing blood flow and connecting relevant organs, with a detailed intestinal model accounting for dissolution, absorption, and efflux biorxiv.orglivermetabolism.com. The intestinal model specifically includes uptake via OATP2B1 and efflux via P-gp, often considering the site-specific distribution of these transporters along different intestinal segments (e.g., duodenum, jejunum, ileum, colon) biorxiv.orgbiorxiv.org.

Parameterization of these models involves defining system-specific parameters (e.g., organ volumes, blood flows, transporter expression levels) and drug-specific parameters (e.g., permeability, solubility, transporter kinetic parameters like Km and Vmax) biorxiv.orgfrontiersin.orgallucent.com. For this compound PBPK models aimed at P-gp phenotyping, accurate estimation of intestinal P-gp kinetic parameters is crucial biorxiv.orgnih.gov. These parameters are often derived from in vitro studies (e.g., Caco-2 cells) and scaled to in vivo conditions biorxiv.orgnih.gov. Model development and validation often utilize extensive databases of this compound pharmacokinetics from various studies, including those in healthy volunteers and patient populations with impaired organ function biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org. Parameter optimization techniques are employed to fit the model predictions to observed pharmacokinetic data livermetabolism.combiorxiv.orgclinicaltrials.gov. Such validated PBPK models can then be used to predict this compound pharmacokinetics under different conditions, such as co-administration with transporter modulators or in individuals with specific genetic polymorphisms, providing a valuable tool for understanding and predicting transporter-mediated drug interactions and variability in drug response biorxiv.orgbiorxiv.orgresearchgate.net.

Prediction of Concentration-Time Profiles in Plasma and Tissues

Physiologically Based Pharmacokinetic (PBPK) modeling is a key approach used to predict the concentration-time profiles of this compound in plasma and various tissues following different routes of administration, such as oral and intravenous dosing. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov These models integrate physiological parameters, such as organ volumes and blood flows, with compound-specific parameters, including permeability and transporter interactions, to simulate the drug's disposition within the body. annualreviews.org

Studies have demonstrated that PBPK models can accurately predict this compound concentration-time profiles in healthy individuals after both single and multiple oral and intravenous doses. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov For instance, a PBPK model developed based on an extensive database of this compound pharmacokinetics was shown to accurately predict observed concentration-time profiles in plasma. biorxiv.orgbiorxiv.orgbiorxiv.org Another study utilizing a PBPK modeling approach found that predicted plasma concentration-time profiles of this compound sufficiently matched observed results in healthy participants after single intravenous infusion and oral administration. researchgate.netnih.gov The accuracy of these predictions is often evaluated by comparing predicted pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), to observed clinical data. nih.govnih.gov

| Study | Administration Route | Prediction Accuracy (e.g., within 2-fold) | Key Findings | Citation |

| Stemmer Mallol and König (2023) | Oral, Intravenous | Accurate prediction | PBPK model accurately predicts profiles after single and multiple dosing. | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Guest, Aarons, and Houston (2010) | Oral, Intravenous | 74% for AUC, 65% for Cmax (within 2-fold) | PBPK models provide reasonable predictions of human pharmacokinetics. | nih.gov |

| Han, Lee, and Yim (2019) | Intravenous, Oral | Sufficient match to observed results | PBPK model-predicted plasma profiles sufficiently matched observed data. | researchgate.netnih.gov |

These modeling efforts are crucial for understanding the complex interplay of absorption, distribution, and elimination processes that govern this compound's pharmacokinetics and for predicting its behavior under various conditions.

Simulation of Disease States and Genetic Variabilities

This compound is used in research to simulate the impact of various physiological conditions and genetic factors on drug disposition, primarily through the application of PBPK modeling. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net This is particularly relevant due to this compound's sensitivity to the activity of drug transporters like P-gp, which can be affected by disease states and genetic polymorphisms. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov

PBPK models of this compound have been employed to investigate the influence of impaired hepatic and renal function on its pharmacokinetics. biorxiv.orgbiorxiv.orgbiorxiv.org By adjusting physiological parameters within the model to reflect the compromised function of these organs, researchers can simulate how disease states might alter this compound's absorption, distribution, and excretion. biorxiv.orgbiorxiv.orgbiorxiv.org

Furthermore, this compound serves as a probe to study the impact of genetic variations in drug transporters, particularly P-gp, encoded by the ABCB1 gene. biorxiv.orgbiorxiv.orgbiorxiv.orgnih.gov Various single nucleotide polymorphisms (SNPs) in ABCB1 are known to affect P-gp expression and function. biorxiv.orgbiorxiv.org PBPK models incorporating data on ABCB1 genetic variants have been used to simulate their effect on this compound pharmacokinetics. biorxiv.orgbiorxiv.orgbiorxiv.org While numerous studies have investigated the relationship between this compound pharmacokinetics and P-gp genetic variants, the available data on time courses in relation to these variants can be limited. biorxiv.orgbiorxiv.org

A twin study investigating the heritability of this compound pharmacokinetics revealed that environmental factors explained a larger proportion of the variability in this compound clearance compared to genetic factors. nih.govnih.gov However, the study also explored the influence of polymorphisms in MDR1 (P-gp), MRP2, BCRP, MDR5, OATP1B1, and OCT1 on this compound clearance, indicating the ongoing research interest in the genetic determinants of this compound disposition. nih.gov

| Factor Simulated/Investigated | Research Tool/Method | Key Findings (in the context of this compound) | Citation |

| Hepatic Impairment | PBPK Modeling | Simulation of altered this compound pharmacokinetics due to reduced liver function. | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Renal Impairment | PBPK Modeling | Simulation of altered this compound pharmacokinetics due to reduced kidney function. | biorxiv.orgbiorxiv.orgbiorxiv.org |

| P-gp Genetic Variants | PBPK Modeling, Twin Study | Simulation of the effect of ABCB1 polymorphisms on this compound pharmacokinetics; environmental factors contribute significantly to variability. | biorxiv.orgbiorxiv.orgbiorxiv.orgnih.govnih.gov |

| Other Transporter Polymorphisms | Twin Study | Investigation of the influence of MRP2, BCRP, MDR5, OATP1B1, and OCT1 polymorphisms on this compound clearance. | nih.gov |

These simulations and studies contribute to a better understanding of how disease states and genetic makeup can influence the pharmacokinetics of P-gp substrates like this compound, which has broader implications for predicting drug behavior in diverse patient populations.

Extrapolation of In Vitro Permeability Data to In Vivo Scenarios

In vitro permeability assays, particularly using Caco-2 cell monolayers, are widely used to predict the in vivo intestinal absorption of drugs. medtechbcn.comevotec.comresearchgate.netresearchgate.netdoi.orgaltex.org this compound is frequently employed as a control or probe compound in these assays due to its well-characterized interaction with the efflux transporter P-gp, which is functionally expressed by Caco-2 cells. nih.govevotec.comresearchgate.netresearchgate.netaltex.orgnih.gov

The Caco-2 assay measures the apparent permeability (Papp) of a compound across the cell monolayer. medtechbcn.comevotec.comdoi.org By measuring transport in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions, an efflux ratio can be determined. evotec.com An efflux ratio greater than two typically indicates active efflux, such as that mediated by P-gp. evotec.com this compound consistently demonstrates a high efflux ratio in Caco-2 cells, confirming its utility as a P-gp substrate probe. evotec.comresearchgate.netaltex.orgnih.gov

The data obtained from Caco-2 permeability studies with this compound are extrapolated to predict its behavior in vivo. medtechbcn.comresearchgate.netaltex.org A strong correlation exists between in vitro Caco-2 permeability values and the fraction of a drug absorbed in humans. medtechbcn.comresearchgate.netresearchgate.netaltex.org Therefore, the permeability characteristics of this compound observed in Caco-2 cells provide valuable insights into its intestinal absorption in vivo and the extent to which P-gp is likely to limit this absorption. evotec.comresearchgate.netresearchgate.netaltex.orgnih.gov

Studies have shown that modulating P-gp activity in vitro, for example, by using P-gp inhibitors, affects this compound permeability across Caco-2 monolayers. evotec.comresearchgate.netnih.gov These in vitro findings can then be correlated with in vivo studies where P-gp activity is modulated, such as through co-administration with P-gp inhibitors, to assess the predictive power of the in vitro assay for in vivo drug interactions and absorption. nih.gov For instance, an in vivo study showed that a surfactant that inhibited P-gp-mediated this compound transport in Caco-2 cells significantly increased this compound bioavailability in healthy volunteers. nih.gov

| In Vitro Method | Compound Used | Measurement | In Vivo Correlation/Application | Citation |

| Caco-2 Permeability Assay | This compound | Apparent Permeability (Papp), Efflux Ratio | Prediction of intestinal absorption, assessment of P-gp involvement in vivo. | nih.govmedtechbcn.comevotec.comresearchgate.netresearchgate.netaltex.orgnih.gov |

| Caco-2 Permeability Assay | This compound + Inhibitor | Altered Papp, Efflux Ratio | Correlation with in vivo drug interaction studies involving P-gp modulation. | evotec.comresearchgate.netnih.gov |

The use of this compound in Caco-2 assays and the subsequent extrapolation of the permeability data to in vivo scenarios are fundamental in drug discovery and development for predicting oral absorption and understanding the role of efflux transporters. medtechbcn.comevotec.comresearchgate.netaltex.org

Research on Talinolol in Specific Physiological and Pathophysiological States

Pharmacokinetic Alterations in Renal Impairment

The disposition of talinolol is strongly dependent on renal function, as a substantial portion of the drug is eliminated unchanged by the kidneys. biorxiv.orgnih.gov Studies investigating the effects of renal impairment have demonstrated significant alterations in the pharmacokinetics of this compound.

In healthy volunteers with normal renal function, the mean elimination half-life (t½) of this compound is approximately 12 hours. nih.gov Following an oral administration, about 55% of the bioavailable drug is excreted unchanged in the urine. nih.gov However, this fraction is markedly reduced in individuals with compromised renal function. In patients with moderate to severe renal failure, the fraction of bioavailable this compound eliminated unchanged in the urine decreases to 25%. nih.gov

A strong correlation exists between the renal elimination of this compound and creatinine (B1669602) clearance. nih.gov Consequently, as renal function declines, the elimination of this compound is delayed. This leads to a notable increase in its elimination half-life and a decrease in the apparent total body clearance. nih.gov Studies have shown that steady-state trough concentrations of this compound in patients with renal failure are approximately 2.2-fold higher than those observed in healthy volunteers. nih.gov Furthermore, the hemodialysis clearance of this compound is low, indicating that it is not efficiently removed from the blood by this procedure. nih.gov

A comparative study involving 12 healthy volunteers, 12 patients with renal impairment, and 8 patients with terminal renal insufficiency provided key insights into these pharmacokinetic changes. nih.gov The research confirmed that with decreasing renal function, the maximum plasma concentration (Cmax) of this compound increases while the amount excreted in urine decreases. biorxiv.org

| Parameter | Healthy Volunteers | Patients with Moderate to Severe Renal Failure |

|---|---|---|

| Elimination Half-Life (t½) | ~12 hours | Increased |

| Fraction Excreted Unchanged in Urine | ~55% of bioavailable dose | ~25% of bioavailable dose |

| Apparent Total Body Clearance | Normal | Decreased |

| Steady-State Trough Levels (Cmin ss) | Baseline | ~2.2-fold higher |

Pharmacokinetic Alterations in Hepatic Impairment and Cirrhosis

Unlike many other beta-blockers, this compound undergoes very limited hepatic metabolism, with less than 1% of the dose being metabolized. biorxiv.orgnih.gov Therefore, hepatic impairment itself is not expected to have a major direct impact on this compound's elimination. However, liver cirrhosis can lead to associated complications, such as renal dysfunction, which can indirectly affect this compound's pharmacokinetics. biorxiv.org

Physiologically based pharmacokinetic (PBPK) modeling studies suggest that cirrhosis has no significant additional effect on this compound pharmacokinetics beyond the alterations caused by concurrent changes in renal function. biorxiv.org The primary hepatic influence on this compound disposition is related to its uptake into hepatocytes from the blood, a process mediated by the OATP1B1 transporter. biorxiv.org In the presence of severe cirrhosis, this uptake can be reduced, potentially leading to a longer residence time of the drug in the body and higher plasma levels. biorxiv.org However, the main route of elimination remains renal excretion. biorxiv.org

Impact of Cholecystectomy on this compound Disposition

The biliary system plays a role in the disposition of this compound. Research conducted in patients who have undergone cholecystectomy and have a T-tube drain allows for the direct measurement of biliary excretion. One such study investigated the biliary elimination of this compound after intravenous administration in six patients post-cholecystectomy. nih.gov

The study found that the serum concentration of this compound decreased with a median terminal half-life of 4.4 hours (range: 3.0-6.2 hours). nih.gov The concentration of this compound in the bile was significantly higher than in the serum, with a bile-to-serum concentration ratio ranging from 24 to 98. nih.gov The median amount of this compound eliminated in the bile was 2.8 mg (range: 1.1-7.4 mg), and the biliary clearance was found to be 43 mL/h·kg. nih.gov These findings suggest that this compound undergoes enterohepatic circulation, where the drug is excreted in the bile and subsequently reabsorbed from the intestine. nih.gov The presence of a second peak in serum concentration in some patients further supports this hypothesis. nih.gov

Influence of Dietary Factors on this compound Pharmacokinetics